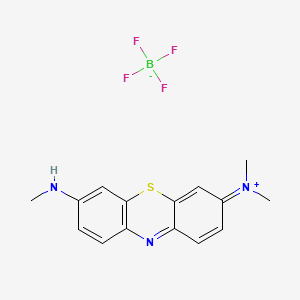

Azure B tetrafluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;tetrafluoroborate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S.BF4/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;2-1(3,4)5/h4-9H,1-3H3;/q;-1/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVZJZSEBPXXFF-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BF4N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001000376 |

Source

|

| Record name | 7-(Dimethylamino)-N-methyl-3H-phenothiazin-3-iminium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79288-94-1 |

Source

|

| Record name | 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079288941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(Dimethylamino)-N-methyl-3H-phenothiazin-3-iminium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)-7-(methylamino)phenothiazin-5-ium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Azure B Tetrafluoroborate in Cell Biology Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Azure B tetrafluoroborate, a versatile phenothiazine dye with significant applications in cell biology. From its fundamental chemical properties to its advanced use in nucleic acid staining and photodynamic therapy, this document serves as a detailed resource for harnessing the full potential of this powerful tool.

Introduction: The Enduring Relevance of a Classic Dye

Azure B is a cationic, metachromatic dye that has been a staple in histology and cytology for decades.[1][2] It is a component of classic staining solutions like Wright's and Giemsa stains, widely used in hematology to differentiate blood cells.[1] The tetrafluoroborate salt of Azure B offers specific solubility and stability characteristics that make it suitable for various applications in modern cell biology research. This guide will delve into the technical nuances of using this compound, providing not just protocols but also the scientific rationale behind them.

Physicochemical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is paramount for its effective application.

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₆BF₄N₃S | [3][4] |

| Molecular Weight | 357.18 g/mol | [3][4] |

| Appearance | Dark green powder | [4] |

| Absorption Maximum (λmax) | 637-655 nm | [1][2][4] |

| Solubility | Soluble in water and ethanol | [2] |

Note: The absorption maximum can vary slightly depending on the solvent and local environment.

Mechanism of Action: A Tale of Intercalation and Photochemistry

This compound's utility in cell biology stems from two primary mechanisms: its interaction with nucleic acids and its photochemical properties.

Nucleic Acid Staining: Unraveling the Intercalation Process

Azure B has a strong affinity for nucleic acids, particularly DNA and RNA.[5] As a cationic dye, it is electrostatically attracted to the negatively charged phosphate backbone of nucleic acids. The primary mode of binding is through intercalation, where the planar phenothiazine ring system inserts itself between the base pairs of the DNA double helix or into the helical regions of RNA.[6][7] This interaction leads to a quenching of Azure B's intrinsic fluorescence.[7] The degree of quenching can be indicative of the binding affinity and the local nucleic acid environment.

The following diagram illustrates the proposed mechanism of Azure B intercalation into a DNA double helix.

This property of fluorescence modulation upon binding makes Azure B a useful tool for studying nucleic acid conformation and interactions.

Photodynamic Therapy: Harnessing Light to Induce Cell Death

Beyond its role as a stain, this compound is a potent photosensitizer, a key component in photodynamic therapy (PDT).[8][9] PDT is a minimally invasive therapeutic strategy that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to generate reactive oxygen species (ROS) that induce cell death.[9]

The mechanism of Azure B-mediated PDT involves the following steps:

-

Administration and Localization: Azure B is introduced to the target cells and accumulates within them.

-

Photoexcitation: Upon irradiation with light of a wavelength corresponding to its absorption maximum (around 637-655 nm), Azure B absorbs a photon and transitions from its ground state to an excited singlet state.

-

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a longer-lived excited triplet state.

-

Energy Transfer and ROS Generation: The excited triplet state of Azure B can transfer its energy to molecular oxygen (³O₂), converting it into highly reactive singlet oxygen (¹O₂). This is a Type II photochemical reaction. Azure B may also participate in Type I reactions, involving electron transfer to produce other ROS such as superoxide anions and hydroxyl radicals.

-

Cellular Damage and Apoptosis: The generated ROS, particularly singlet oxygen, are highly cytotoxic and cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to apoptotic or necrotic cell death.

The following diagram illustrates the mechanism of Azure B in photodynamic therapy.

Experimental Protocols and Workflows

The successful application of this compound hinges on well-defined and validated protocols. The following sections provide detailed methodologies for its primary applications.

Nucleic Acid Staining in Fixed Cells

This protocol is optimized for staining nucleic acids in fixed cells for fluorescence microscopy.

Materials:

-

This compound stock solution (1 mg/mL in distilled water or ethanol)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

-

Microscope slides and coverslips

Protocol:

-

Cell Culture and Fixation:

-

Grow cells on coverslips to the desired confluency.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Staining:

-

Dilute the this compound stock solution in PBS to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type and application.

-

Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for Azure B (Excitation: ~630-650 nm, Emission: ~660-700 nm).

-

Workflow Diagram:

Photodynamic Therapy of Cancer Cells in Vitro

This protocol provides a general framework for evaluating the photodynamic efficacy of this compound against cancer cell lines.

Materials:

-

This compound stock solution (1 mg/mL in sterile, cell culture-grade water or DMSO)

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

-

Light source with a wavelength corresponding to the absorption maximum of Azure B (e.g., LED array or laser with an output of ~640-660 nm)

-

Radiometer to measure light dose (J/cm²)

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Incubate the cells overnight to allow for attachment.

-

-

Photosensitizer Incubation:

-

Prepare a series of dilutions of this compound in complete cell culture medium to achieve final concentrations ranging from 0.1 to 50 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Azure B. Include a control group with no Azure B.

-

Incubate the cells for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake of the photosensitizer. The incubation time should be optimized for each cell line.

-

-

Irradiation:

-

After incubation, wash the cells twice with PBS to remove any unbound Azure B.

-

Add fresh, phenol red-free medium to each well.

-

Irradiate the cells with the light source at a specific light dose (e.g., 5-20 J/cm²). The light dose is a critical parameter and should be carefully controlled and measured. Include a "dark toxicity" control group that is treated with Azure B but not exposed to light.[11]

-

-

Post-Irradiation Incubation and Viability Assessment:

-

Incubate the cells for 24-48 hours post-irradiation.

-

Assess cell viability using a standard cell viability assay according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each condition relative to the untreated control.

-

Plot the cell viability as a function of Azure B concentration and/or light dose to determine the phototoxic efficacy.

-

Workflow Diagram:

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]

-

Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry place, protected from light.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12][13]

For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

Troubleshooting and Considerations

-

Purity: The purity of Azure B can significantly impact staining results and experimental reproducibility. It is recommended to use a high-purity, certified grade of this compound.[1]

-

Photobleaching: Like many fluorescent dyes, Azure B is susceptible to photobleaching, especially under intense illumination. To minimize this, use the lowest possible excitation light intensity and exposure times during imaging.

-

Cell Viability in Live-Cell Imaging: When using Azure B for live-cell imaging, it is crucial to use the lowest effective concentration to minimize potential cytotoxicity. Always include appropriate controls to assess cell health.

-

Optimization: The protocols provided in this guide are starting points. It is essential to optimize parameters such as concentration, incubation time, and light dose for your specific cell type and experimental setup.

Conclusion

This compound is a multifaceted tool with a rich history and a promising future in cell biology research. Its ability to selectively stain nucleic acids provides valuable insights into cellular structure and function. Furthermore, its photochemical properties make it a compelling candidate for photodynamic therapy applications. By understanding its fundamental mechanisms and adhering to well-defined protocols, researchers can effectively leverage the power of this compound to advance their scientific endeavors.

References

-

BioGnost. (n.d.). AZURE B powder dye, C.I. 52010. Retrieved from [Link]

- Birch, D. J. S., & Imhof, R. E. (1981). Fluorescence quantum yield measurements. Journal of Physics E: Scientific Instruments, 14(8), 827–835.

-

Azure Biosystems. (n.d.). Fluorescent Western Blot Protocol. Retrieved from [Link]

-

Biocompare. (n.d.). Azure B. Retrieved from [Link]

-

StainsFile. (n.d.). Azure B. Retrieved from [Link]

- Priyadarsini, K. I., & Kumar, C. V. (2013). Spectroscopic studies on the binding interaction of phenothiazinium dyes toluidine blue O, azure A and azure B to DNA. Journal of Photochemistry and Photobiology B: Biology, 121, 24–32.

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Azure B. Retrieved from [Link]

- Li, X., & Lee, S. (2021). Photodynamic Therapy: Targeting Cancer Biomarkers for the Treatment of Cancers. Cancers, 13(22), 5772.

- Kwiatkowski, S., Knap, B., Przystupski, D., Saczko, J., Kędzierska, E., Knap-Czop, K., ... & Kulbacka, J. (2018). Photodynamic therapy in cancer: principles, state of the art, and future directions.

- de Bruijn, H. S., & van der Veen, N. (2015). Validation of an in vitro exposure system for toxicity assessment of air-delivered nanomaterials. Particle and fibre toxicology, 12(1), 1-13.

- Costa, S. M. B., & Montanari, C. A. (2008). Singlet Oxygen Quantum Yields (φ∆) in Water using Beetroot Extract and an Array of LEDs. Journal of the Brazilian Chemical Society, 19(7), 1361-1366.

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information Iodo-BODIPY: a visible-light-driven, highly efficient and photostable metal-free organic photocatalyst. Retrieved from [Link]

- Kumar, A., & Yadav, S. (2016). Spectroscopic Studies of the Binding Interactions of Phenothiazininum Dyes (Thionine Acetate, Azure A and Azure B) with Calf-thy. Journal of Molecular and Genetic Medicine, 10(2), 1-8.

-

Thermo Fisher Scientific. (2019, October 9). Best practices: 5 steps to live-cell imaging. Retrieved from [Link]

-

Todd, B. (2020, April 20). How much light is enough in Photodynamic Therapy (PDT)?. Retrieved from [Link]

-

S D Fine-Chem Ltd. (n.d.). This compound (m.s.) (c.i.52010). Retrieved from [Link]

- Gollmer, A., & Trogler, W. C. (2019). Singlet oxygen quantum yields determined by oxygen consumption. Journal of Photochemistry and Photobiology A: Chemistry, 377, 185-190.

- Jones, K. H., & Senft, J. A. (1985). A rapid cell membrane permeability test using fluorescent dyes and flow cytometry. Journal of immunological methods, 76(2), 273-278.

-

Azure Biosystems. (2022, March 1). SAFETY DATA SHEET. Retrieved from [Link]

- Nasser, M., & Meller, A. (2022). Lifetime-based analysis of binary fluorophores mixtures in the low photon count limit. iScience, 25(1), 103554.

- Geddes, C. D., & Lakowicz, J. R. (2006). Dose-response curves for five human cancer cell lines treated with blue... Photochemistry and photobiology, 82(5), 1171-1177.

- Paramantham, S., & Goley, E. D. (2019). Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria. Journal of visualized experiments: JoVE, (153), e60341.

-

Azure Biosystems. (n.d.). Sapphire FL+ Biomolecular Imager. Retrieved from [Link]

-

Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

- Nonell, S., & Flors, C. (2016). Singlet oxygen quantum yields determined at different photosensitizer... Methods in enzymology, 579, 29-47.

- Hernández-Sánchez, J., González-González, E., Padilla-Camberos, E., & Flores-Acosta, G. I. (2025). In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1. Toxicology reports, 13, 100-108.

- Acedo, P., & Cañete, M. (2017). Effects of LED-Based photodynamic therapy using red and blue lights, with natural hydrophobic photosensitizers on human glioma cell line. Photodiagnosis and photodynamic therapy, 20, 108-115.

- Spahn, C., & Jörg, D. (2024, September 23).

- Nonell, S., & Flors, C. (n.d.). Chapter Title Singlet oxygen quantum yield determination using chemical acceptors Running head. Lirias.

- Andreana, M., & Jaber, M. (2021). Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery. Frontiers in oncology, 11, 741303.

- Kim, D., & Lee, S. (2024).

-

Azure Biosystems. (n.d.). AzureSpectra Fluorescent Secondary Antibodies. Retrieved from [Link]

- Vaara, M. (1992). Agents that increase the permeability of the outer membrane. Microbiological reviews, 56(3), 395-411.

Sources

- 1. biocompare.com [biocompare.com]

- 2. stainsfile.com [stainsfile.com]

- 3. scbt.com [scbt.com]

- 4. This compound Dye content 95 79288-94-1 [sigmaaldrich.cn]

- 5. gspchem.com [gspchem.com]

- 6. Spectroscopic studies on the binding interaction of phenothiazinium dyes toluidine blue O, azure A and azure B to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Photodynamic Therapy: Targeting Cancer Biomarkers for the Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Effects of LED-Based photodynamic therapy using red and blue lights, with natural hydrophobic photosensitizers on human glioma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biognost.com [biognost.com]

- 13. nswai.org [nswai.org]

An In-depth Technical Guide to Azure B Tetrafluoroborate for the Identification of Polysaccharides

This guide provides a comprehensive overview of Azure B tetrafluoroborate as a powerful tool for the identification and characterization of polysaccharides. It is intended for researchers, scientists, and drug development professionals seeking to leverage this metachromatic dye in their work. We will delve into the core principles of its mechanism, provide detailed protocols for its application, and discuss its significance in various research contexts.

Introduction: The Significance of Polysaccharide Identification and the Role of Azure B

Polysaccharides are a diverse class of biopolymers with critical roles in biological systems, ranging from structural support in cell walls to cell signaling and immune responses. Their structural complexity, including variations in monosaccharide composition, glycosidic linkages, and the presence of modifications like sulfation, presents a significant analytical challenge.[1] The ability to accurately identify and localize specific polysaccharides within biological samples is paramount for understanding disease pathogenesis, developing novel therapeutics, and engineering biomaterials.

Azure B, a cationic thiazine dye, has long been recognized for its utility in staining nucleic acids and as a component of histological stains like Wright's and Giemsa.[2][3] It is a derivative of Methylene Blue, formed through oxidative demethylation.[4][5][6] Azure B's key characteristic for polysaccharide identification is its strong metachromatic property.[4][5] This guide will focus specifically on this compound, a high-purity salt of the dye that ensures greater reproducibility and standardization in staining procedures.[6][7]

The Principle of Metachromasia: Unveiling Polysaccharide Structure

Metachromasia is a phenomenon where a dye exhibits a color shift when it binds to certain substrates, known as chromotropes.[8] In the case of Azure B, its standard orthochromatic color is blue, but in the presence of polyanionic molecules like sulfated polysaccharides, it polymerizes and shifts its absorption spectrum, resulting in a purple to reddish-purple color.[8][9] This color change provides a powerful visual indicator of the presence and localization of these specific polysaccharides.

The key factors governing the metachromatic reaction are:

-

High Anionic Charge Density: Polysaccharides with a high density of negatively charged groups, such as sulfate esters, are strong chromotropes.[1][9][10] The electrostatic interaction between the cationic Azure B molecules and the anionic polysaccharide backbone forces the dye molecules into close proximity, inducing stacking and the resulting color shift.

-

pH of the Staining Solution: The pH of the environment can influence the ionization state of both the dye and the polysaccharide, thereby affecting the staining intensity and specificity. For instance, highly acidic conditions can be used to specifically detect sulfated polysaccharides in the presence of other acidic molecules like nucleic acids.[11]

The ability of Azure B to produce this distinct color change makes it an invaluable tool for differentiating between various types of polysaccharides, particularly for identifying sulfated glycosaminoglycans (GAGs) in tissues.

Core Experimental Workflow: A Step-by-Step Guide

This section provides a detailed protocol for the staining of polysaccharides in tissue sections using this compound. The causality behind each step is explained to ensure a thorough understanding of the process.

Reagent Preparation

A. This compound Stock Solution (0.1% w/v):

-

Accurately weigh 100 mg of this compound powder (CAS 79288-94-1).[12]

-

Dissolve in 100 mL of 30% ethanol.[8]

-

Mix thoroughly until fully dissolved. The solution should be a deep blue color.

-

Filter the solution before use to remove any particulate matter.

-

Store in a tightly sealed, light-protected container at room temperature.

B. Differentiating Solution (e.g., 1% Zinc Sulfate):

-

Dissolve 1 g of zinc sulfate in 100 mL of distilled water.

-

This solution acts as a mordant and helps to "fix" the metachromatic staining, making it more resistant to dehydration steps.[8]

C. Oxidizing and Bleaching Agents (Optional but Recommended):

-

1% Potassium Permanganate: An oxidizing agent that can enhance the subsequent dye uptake.[8][13]

-

2-5% Oxalic Acid: Used to bleach the brown color produced by potassium permanganate.[8][13]

Staining Protocol for Paraffin-Embedded Tissue Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each) to remove paraffin.

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

-

Rinse in distilled water.

-

-

Oxidation (Optional):

-

Bleaching (if oxidized):

-

Staining:

-

Immerse slides in the 0.1% this compound staining solution for 5 minutes.[13]

-

-

Differentiation:

-

Briefly rinse in distilled water.

-

Differentiate in 1% zinc sulfate until the background is a pale blue and the target polysaccharides are a distinct purple-red.[8] This step requires careful microscopic monitoring to avoid over-differentiation.

-

-

Dehydration and Mounting:

-

Rapidly dehydrate through graded alcohols (95%, 100%). This step must be quick to minimize the loss of metachromasia.

-

Clear in xylene (2 changes, 2 minutes each).

-

Mount with a permanent mounting medium.

-

Expected Results

-

Orthochromatic Staining (Blue): Nuclei and other basophilic structures.

-

Metachromatic Staining (Purple to Reddish-Purple): Sulfated polysaccharides, such as heparin and chondroitin sulfate in mast cell granules and cartilage matrix.[8]

Caption: The mechanism of Azure B metachromasia with polysaccharides.

Conclusion

This compound is a versatile and powerful tool for the identification and characterization of polysaccharides. Its metachromatic properties provide a clear visual indication of the presence of these important biopolymers, particularly those with a high anionic charge density. By understanding the principles of metachromasia and following a well-defined protocol, researchers can effectively utilize Azure B to gain valuable insights into the distribution and nature of polysaccharides in a wide range of biological samples. The use of high-purity reagents and careful optimization of the staining procedure are paramount for achieving reliable and reproducible results.

References

-

Azure B. (n.d.). Biocompare. Retrieved February 10, 2026, from [Link]

-

Calvo, G. H., et al. (2023). Sulfated Polysaccharides from Macroalgae—A Simple Roadmap for Chemical Characterization. Marine Drugs, 21(1), 54. [Link]

-

Kelly, J. W. (1956). The reactions of sulfated polysaccharides to several histochemical tests. Journal of Histochemistry & Cytochemistry, 4(2), 149-155. [Link]

-

Special Stain - Azure A. (n.d.). Histological Techniques. Retrieved February 10, 2026, from [Link]

-

Azure B. (n.d.). StainsFile. Retrieved February 10, 2026, from [Link]

-

Hahn, T., et al. (2012). Cationic Dye for the Specific Determination of Sulfated Polysaccharides. Analytical Chemistry, 84(15), 6457-6463. [Link]

-

This compound (M.S.) (C.I.52010). (n.d.). S D Fine-Chem Limited. Retrieved February 10, 2026, from [Link]

-

Dutrieux, F., et al. (1993). Quality control of azure B preparations by liquid chromatography and standardization with this compound. Histochemistry, 100(4), 289-293. [Link]

-

Kelly, J. W. (1955). Metachromatic Dye-Substrate Interactions. Journal of Cell Science, s3-96(383), 283-294. [Link]

-

Wittekind, D., et al. (1976). Purified azure B as a reticulocyte stain. Clinical and Laboratory Haematology, 1(4), 295-300. [Link]

-

Owen, M. P., et al. (2020). A simple, reliable M’Fadyean stain for visualizing the Bacillus anthracis capsule. bioRxiv. [Link]

-

AZURE B powder dye, C.I. 52010. (n.d.). Biognost. Retrieved February 10, 2026, from [Link]

-

Ellis, R. (2024). Azure A Staining Protocol for Mast Cells. IHC WORLD. Retrieved February 10, 2026, from [Link]

-

AzureRed Fluorescent Protein Stain. (2014). Azure Biosystems. Retrieved February 10, 2026, from [Link]

-

Kiernan, J. A. (2018). Formation of azures and other thiazine dyes by oxidative demethylation of methylene blue. Biotechnic & Histochemistry, 93(5), 321-333. [Link]

Sources

- 1. Sulfated Polysaccharides from Macroalgae—A Simple Roadmap for Chemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. gspchem.com [gspchem.com]

- 4. stainsfile.com [stainsfile.com]

- 5. biognost.com [biognost.com]

- 6. researchgate.net [researchgate.net]

- 7. Quality control of azure B preparations by liquid chromatography and standardization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azure A Staining Protocol for Mast Cells - IHC WORLD [ihcworld.com]

- 9. journals.biologists.com [journals.biologists.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Cationic Dye for the Specific Determination of Sulfated Polysaccharides [publica.fraunhofer.de]

- 12. This compound | CAS 79288-94-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. Histological Techniques [histologicaltechniques.com]

Azure B Tetrafluoroborate: Technical Guide to Photodynamic Properties and Experimental Protocols

Executive Summary

Azure B tetrafluoroborate (CAS: 79288-94-1) represents a specialized subclass of phenothiazinium photosensitizers (PS).[1] While its parent compound, Methylene Blue (MB), dominates the photodynamic therapy (PDT) landscape, Azure B (the monodemethylated metabolite of MB) offers distinct photophysical properties. The tetrafluoroborate (

This guide provides a technical roadmap for researchers utilizing this compound in antimicrobial (aPDT) and antineoplastic applications. It synthesizes chemical handling, mechanistic action, and validated experimental workflows.

Part 1: Chemical & Physical Basis[1]

Structural Integrity and Anion Impact

The efficacy of this compound lies in the dissociation between the photoactive cation and the stabilizing anion. Unlike the hygroscopic chloride salt, the tetrafluoroborate anion renders the compound less hygroscopic and modifies its solubility parameter, facilitating encapsulation in hydrophobic matrices (e.g., PLGA nanoparticles or liposomes).

-

Chromophore: 3-methylamino-7-dimethylaminophenothiazin-5-ium[1]

-

Counter-ion: Tetrafluoroborate (

) -

Absorption Max (

): ~648–652 nm (Solvent dependent; typically red-shifted vs. Azure A).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Visualizing the Chemical Architecture

The following diagram illustrates the structural relationship and the anion-exchange logic often used to synthesize this specific salt for improved organic solubility.

Part 2: Mechanism of Action in PDT

Azure B operates via two primary photochemical pathways upon excitation with red light (630–660 nm).[1] The

The Photodynamic Cascade

-

Excitation: Ground state Azure B (

) absorbs a photon, entering the excited singlet state (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Intersystem Crossing (ISC): High efficiency ISC leads to the long-lived Triplet State (

).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

ROS Generation:

-

Type I: Electron transfer to biomolecules, generating superoxide anions (

). -

Type II: Energy transfer to ground-state oxygen (

), generating Singlet Oxygen (

-

Part 3: Experimental Protocols

Stock Solution Preparation

Rationale: Azure B BF4 is less water-soluble than the chloride salt.[1] Direct dissolution in water/PBS may lead to aggregation (dimerization), which quenches fluorescence and reduces singlet oxygen yield.

-

Primary Stock: Dissolve 10 mM this compound in DMSO (Dimethyl Sulfoxide) or Ethanol .

-

Working Solution: Dilute Primary Stock into PBS or culture media immediately prior to use.[1]

In Vitro Phototoxicity Assay (Standardized)

This protocol validates the photodynamic efficiency against a target cell line (e.g., Candida albicans or HeLa).

Materials:

-

96-well culture plates.[1]

-

Light Source: LED array calibrated to 650 nm

10 nm. -

Assay: MTT or CCK-8 for viability.

Workflow:

-

Seeding: Seed cells (

cells/well) and incubate for 24h. -

Dark Incubation: Add Azure B BF4 (0.1 – 20

). Incubate for 30–60 minutes in the dark.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Irradiation: Wash cells with PBS (optional, to remove unbound dye) or leave dye present (continuous).[1] Irradiate with fluences of 5, 10, and 20 J/cm² .

-

Power Density: Keep < 50 mW/cm² to avoid thermal effects.[1]

-

-

Post-Treatment: Incubate for 24h in fresh media.

-

Readout: Measure absorbance (MTT) or fluorescence (Alamar Blue).[1]

Singlet Oxygen Detection (SOSG Method)

To confirm Type II mechanism specificity:

-

Mix Azure B BF4 (

) with Singlet Oxygen Sensor Green (SOSG) (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Irradiate (650 nm).

-

Monitor fluorescence increase (Ex/Em: 504/525 nm).

-

Control: Use Methylene Blue as a reference standard (

in water).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Part 4: Comparative Data Analysis

The following table contrasts Azure B BF4 with related phenothiaziniums. Note that while molar absorption coefficients (

| Parameter | Methylene Blue (Cl) | Azure B (Cl) | Azure B (BF4) |

| Absorption Max ( | 664 nm | 648 nm | 637–652 nm (Solvent dependent) |

| Lipophilicity (Log P) | Low (Hydrophilic) | Moderate | High (Enhanced membrane crossing) |

| Singlet Oxygen Yield ( | ~0.52 | ~0.45 | ~0.45 (Monomer state) |

| Aggregation Tendency | High (in water) | Moderate | Low (in organic media/lipids) |

| Primary Utility | General PDT Standard | Metabolite Study | Nanoparticle loading, Liposomal PDT |

Part 5: Challenges & Optimization

-

Aggregation: All phenothiaziniums aggregate in aqueous buffers, forming dimers (H-aggregates) that are photo-inactive.[1]

-

Solution: Use surfactants (Tween-80) or encapsulate the BF4 salt in liposomes.[1]

-

-

Light Source Matching: Azure B's peak (648 nm) is slightly blue-shifted compared to MB (664 nm).[1] Ensure your laser/LED source overlaps with the 640–650 nm range, not just generic "660 nm" red lights.[1]

-

Purity: Commercial Azure B often contains Azure A or C impurities.[1] The BF4 salt recrystallization process can yield higher purity, but HPLC verification is mandatory for clinical-grade research.[1]

References

-

Targeted PDT Mechanisms: Comparison of phenothiazinium dyes (MB, Azure A, Azure B) in DNA binding and singlet oxygen generation. SciSpace.[1]

-

Antimicrobial Efficacy: Evaluation of Azure B and its salts in antifungal PDT against Candida species. ResearchGate.[1]

-

Chemical Properties: this compound product specifications and spectral data. Sigma-Aldrich.[1]

-

Singlet Oxygen Quantum Yields: Methodology for determining ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

of phenothiaziniums using chemical traps. Semantic Scholar. -

Anion Effects in PDT: Impact of counter-ions (lipophilicity) on cellular uptake and PDT efficacy.[1] PubMed/NIH.[1]

Sources

- 1. Tetrafluoroborate | BF4- | CID 26255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Dye content 95 79288-94-1 [sigmaaldrich.com]

- 3. Frontiers | Potential Application of Photosensitizers With High-Z Elements for Synergic Cancer Therapy [frontiersin.org]

- 4. Purified azure B as a reticulocyte stain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Azure B Tetrafluoroborate: A High-Purity Metachromatic Stain for Nucleic Acid Visualization in Histology

For: Researchers, scientists, and drug development professionals.

Introduction: The Pursuit of Precision in Histological Staining

In the intricate world of histology, the ability to precisely and reproducibly visualize cellular components is paramount. Thiazine dyes, a class of cationic colorants, have long been mainstays in biological staining due to their affinity for acidic tissue components, most notably nucleic acids. Among these, Azure B stands out for its strong metachromatic properties and its intense staining of DNA and RNA.[1][2] This application note provides a comprehensive guide to the use of Azure B tetrafluoroborate, a high-purity form of the dye, for the histological staining of formalin-fixed, paraffin-embedded (FFPE) tissues. We will delve into the scientific principles underpinning its application, provide a detailed, step-by-step protocol, and offer insights into optimization and troubleshooting.

The purity of histological stains is a critical factor that can significantly impact the specificity and reproducibility of experimental results.[3] Commercial preparations of Azure B are often products of methylene blue oxidation, which can lead to a mixture of related thiazine dyes.[4] The use of this compound, a salt form known for its high purity and stability, mitigates these issues, ensuring more consistent and reliable staining outcomes.[5]

The Science Behind Azure B Staining: A Tale of Charge and Conformation

Azure B is a cationic (positively charged) thiazine dye. Its staining mechanism is primarily based on an electrostatic interaction with anionic (negatively charged) molecules within the tissue. The phosphate backbone of nucleic acids (both DNA and RNA) provides a high density of negative charges, making them prime targets for Azure B binding.[6] This interaction results in the characteristic blue staining of cell nuclei and ribosome-rich cytoplasm.

A key feature of Azure B is its ability to exhibit metachromasia .[4] This phenomenon occurs when a dye stains a tissue component a different color from that of the original dye solution. In the case of Azure B, which is blue in solution, it can stain certain tissue elements, such as mast cell granules and cartilage matrix, in shades of purple to red.[5] This color shift is due to the aggregation and stacking of the dye molecules when they bind to highly sulfated or phosphorylated macromolecules. The close proximity of the bound dye molecules alters their light absorption properties, resulting in the metachromatic color.

The choice of the tetrafluoroborate (BF₄⁻) counter-ion is not trivial. While less common than chloride or bromide salts in historical preparations, the tetrafluoroborate anion is large and non-coordinating. This property can contribute to the stability of the dye in solution and may influence its solubility characteristics in different solvents. The use of a high-purity, stable form of the dye like this compound is crucial for quantitative and reproducible staining, minimizing the lot-to-lot variability often encountered with other forms of the dye.

Visualizing the Staining Workflow

The following diagram illustrates the key stages of the this compound staining protocol for FFPE tissue sections.

Caption: Staining workflow for FFPE sections.

Detailed Staining Protocol for this compound

This protocol is designed for formalin-fixed, paraffin-embedded tissue sections. As with any histological technique, optimization of incubation times may be necessary depending on the tissue type and fixation method.

Reagents and Materials

| Reagent/Material | Specifications |

| This compound | High purity (≥95%) |

| Distilled or Deionized Water | High purity |

| Ethanol | 100%, 95%, and 70% |

| Xylene or Xylene Substitute | Histological grade |

| Hydrochloric Acid (HCl) | Concentrated |

| Mounting Medium | Resin-based, compatible with xylene |

| Coplin Jars or Staining Dishes | |

| Microscope Slides | Positively charged |

| Coverslips |

Solution Preparation

-

0.1% this compound Staining Solution:

-

Dissolve 0.1 g of this compound powder in 100 mL of distilled water.

-

Stir until fully dissolved. The solution should be a clear, deep blue.

-

Filter the solution before use to remove any undissolved particles.

-

Store in a tightly capped, light-protected bottle at room temperature. The solution is generally stable for several weeks.

-

-

Acidic Alcohol for Differentiation:

-

To 100 mL of 70% ethanol, add 1 mL of concentrated hydrochloric acid.

-

Mix well. This solution should be prepared fresh.

-

Staining Procedure

-

Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each to remove the paraffin wax. b. Transfer slides through two changes of 100% ethanol for 3 minutes each. c. Hydrate sections by immersing in 95% ethanol for 3 minutes. d. Continue hydration in 70% ethanol for 3 minutes. e. Rinse thoroughly in distilled water.

-

Staining: a. Immerse the rehydrated sections in the 0.1% this compound staining solution for 5-10 minutes. The optimal time may vary depending on the tissue and desired staining intensity.

-

Rinsing: a. Briefly rinse the slides in distilled water to remove excess stain.

-

Differentiation: a. Dip the slides in the acidic alcohol solution for a few seconds (typically 1-5 seconds). This step is critical for removing background staining and achieving the desired contrast. The degree of differentiation should be monitored microscopically. Over-differentiation will result in weak nuclear staining.

-

Washing: a. Immediately wash the slides in running tap water for 2-3 minutes to stop the differentiation process. b. Rinse in distilled water.

-

Dehydration and Clearing: a. Dehydrate the sections through graded alcohols: 70% ethanol for 1 minute, 95% ethanol for 1 minute, and two changes of 100% ethanol for 2 minutes each. b. Clear the sections in two changes of xylene for 3 minutes each.

-

Mounting: a. Apply a drop of resin-based mounting medium to the slide and coverslip. Synthetic resin mountants like DPX (Distrene, Plasticizer, Xylene) are suitable for long-term preservation of thiazine dye staining.[7][8]

Expected Results

-

Nuclei: Blue to dark blue

-

Cytoplasm (RNA-rich): Lighter blue to purplish-blue

-

Mast cell granules, cartilage matrix: Metachromatic purple to red

-

Erythrocytes: Unstained or pale green/blue

Causality and Self-Validation: The "Why" Behind the "How"

A robust protocol is one that is understood, not just followed. Here, we explain the rationale behind key steps and how to ensure your staining is valid.

-

High-Purity Dye: The use of this compound minimizes the presence of other thiazine dye contaminants, leading to a more specific and predictable interaction with tissue components.[5] This is the first step in a self-validating system; you are starting with a known, high-quality reagent.

-

Staining Time Optimization: The 5-10 minute staining window is a starting point. Tissues with high cellularity or abundant nucleic acids may require shorter incubation times, while less cellular tissues may benefit from longer staining. A good practice is to run a test slide with varying staining times to determine the optimal duration for your specific application.

-

The Critical Role of Differentiation: The acidic alcohol step is arguably the most critical for achieving crisp, well-defined staining. The acidic pH helps to break the electrostatic bonds between the cationic dye and tissue components with lower anionic density, while the stronger binding to the highly anionic nucleic acids is preserved. Microscopic monitoring of this step is essential for reproducibility.

-

Dehydration and Mounting: Proper dehydration is crucial to prevent water contamination of the xylene and mounting medium, which can lead to cloudy sections. The choice of a resin-based mounting medium with a refractive index close to that of glass ensures optical clarity and long-term preservation of the stain.[9]

Troubleshooting Common Staining Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Weak or No Staining | - Incomplete deparaffinization- Over-differentiation- Staining solution is too old or depleted | - Ensure complete wax removal with fresh xylene.[10]- Reduce the time in acidic alcohol; monitor microscopically.- Prepare fresh staining solution. |

| Excessive Background Staining | - Under-differentiation- Staining time is too long | - Increase the differentiation time in acidic alcohol.- Reduce the staining incubation time. |

| Uneven Staining | - Incomplete deparaffinization- Sections allowed to dry out during the procedure | - Use fresh xylene and ensure adequate deparaffinization time.- Keep slides moist throughout the staining process. |

| Crystalline Deposits on Section | - Staining solution was not filtered- Dye precipitation | - Always filter the staining solution before use.- Ensure the dye is fully dissolved when preparing the solution. |

Conclusion: The Value of a Purified Approach

This compound offers a reliable and reproducible method for the visualization of nucleic acids and metachromatic elements in histological sections. By understanding the chemical principles of the dye-tissue interaction and carefully controlling the critical steps of the protocol, researchers can achieve high-quality, consistent staining results. The use of this high-purity dye, coupled with a well-optimized protocol, provides a solid foundation for morphological studies in both basic research and drug development.

References

-

Biocompare. (n.d.). Azure B. Retrieved February 2, 2026, from [Link]

-

Biognost. (n.d.). AZURE B powder dye, C.I. 52010. Retrieved February 2, 2026, from [Link]

- Horobin, R. W., & Kiernan, J. A. (Eds.). (2002). Conn's Biological Stains: A Handbook of Dyes, Stains and Fluorochromes for Use in Biology and Medicine (10th ed.). BIOS Scientific Publishers.

- Horobin, R. W., & Wittekind, D. (2011). How Romanowsky stains work and why they remain valuable—Including a proposed universal Romanowsky staining mechanism and a rational troubleshooting scheme. Biotechnic & Histochemistry, 86(1), 36–51.

- Nel, H. J., & de Leenheer, A. P. (1986). Quality control of azure B preparations by liquid chromatography and standardization with this compound. Clinica Chimica Acta, 156(3), 247–257.

-

StainsFile. (n.d.). Azure B. Retrieved February 2, 2026, from [Link]

-

Leica Biosystems. (n.d.). H&E Basics Part 4: Troubleshooting H&E. Retrieved February 2, 2026, from [Link]

- Cross, R. F., & Moorhead, P. D. (1969). An azure and eosin rapid staining technique. The Ohio Journal of Science, 69(5), 317.

- Wittekind, D. H., Schmidt, G., & Kretschmer, V. (1976). [Romanowsky dyes and romanowsky-Giemsa effect. 1. Azure B, purity and content of dye samples, association (author's transl)]. Zeitschrift fur physikalische Chemie, 101(1-4), 27–42.

-

StainsFile. (n.d.). Synthetic Resin Mountants. Retrieved February 2, 2026, from [Link]

-

Neurobiology Imaging Facility. (2019, September 8). Mounting media: An overview. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2023, October 25). (PDF) Troubleshooting in Histopathology Laboratories: Common Challenges and Practical Solutions. Retrieved February 2, 2026, from [Link]

-

Protocols.io. (2016, July 25). How do you store stained (fluorescent antibody) tissue slides after mounting?. Retrieved February 2, 2026, from [Link]

-

CCR Wiki-Public. (2018, October 21). Immunofluorescence of Paraffin Embedded Sections. Retrieved February 2, 2026, from [Link]

-

Boster Biological Technology. (n.d.). IHC Troubleshooting Guide | Common Issues & Fixes. Retrieved February 2, 2026, from [Link]

-

UConn Health. (2011, February 16). Standard Protocol for Formalin-Fixed Paraffin Embedded Tissue Samples. Retrieved February 2, 2026, from [Link]

-

Oral & Maxillofacial Pathology Journal. (n.d.). Mounting Media - An Untouched Aspect. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Metachromasia.pdf. Retrieved February 2, 2026, from [Link]

-

protocols.io. (2020, January 10). HTAPP_Sectioning formalin fixed paraffin embedded (FFPE) tissue samples for MIBI assays. Retrieved February 2, 2026, from [Link]

-

International Journal of Health Sciences and Research. (2013). Longevity of DPX Mounted Slides in Neurohistology. Retrieved February 2, 2026, from [Link]

-

SpringerLink. (2018). Nucleic acids from long-term preserved FFPE tissues are suitable for downstream analyses. Retrieved February 2, 2026, from [Link]

-

CONICET. (n.d.). Dyes and Stains: from molecular structure to histological application. Retrieved February 2, 2026, from [Link]

-

SWOG. (2025, November 3). Specimen Handling Guidelines for Formalin-Fixed Paraffin-Embedded (FFPE) Tissue. Retrieved February 2, 2026, from [Link]

Sources

- 1. HTAPP_Sectioning formalin fixed paraffin embedded (FFPE) tissue samples for MIBI assays [protocols.io]

- 2. gspchem.com [gspchem.com]

- 3. biocompare.com [biocompare.com]

- 4. stainsfile.com [stainsfile.com]

- 5. biologicalstaincommission.org [biologicalstaincommission.org]

- 6. researchgate.net [researchgate.net]

- 7. Azure A Staining Protocol for Mast Cells - IHC WORLD [ihcworld.com]

- 8. ijhsr.org [ijhsr.org]

- 9. nif.hms.harvard.edu [nif.hms.harvard.edu]

- 10. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]

Mastering Hematological Insights: An Application Guide to Azure B Tetrafluoroborate in Romanowsky Staining

Introduction: The Quest for Standardization in Hematological Staining

For over a century, Romanowsky stains have been the cornerstone of hematological and cytopathological diagnosis, prized for their ability to produce a vibrant spectrum of colors that differentiate various cellular components.[1] This remarkable polychromatic staining, known as the Romanowsky effect, is fundamental for the morphological assessment of blood and bone marrow cells.[1] Historically, these stains were prepared from aged or oxidized methylene blue solutions, leading to significant batch-to-batch variability and inconsistent staining outcomes.[2] Modern analytical studies have unequivocally identified Azure B , a trimethylated thiazin dye, as the principal cationic component responsible for the characteristic purple staining of nuclear chromatin when combined with the anionic dye, Eosin Y.[3]

However, the purity of the Azure B dye has remained a critical variable, with commercial preparations often containing a mixture of other thiazin dyes and impurities that can compromise the specificity and reproducibility of the stain.[4] To address this long-standing challenge, the use of highly purified Azure B tetrafluoroborate (BF4-) has emerged as the gold standard for the preparation of standardized Romanowsky staining solutions.[3] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for employing this compound in Romanowsky staining procedures, ensuring consistent, high-quality results for accurate hematological evaluation.

The Science of Staining: Mechanism of Action

The diagnostic power of a Romanowsky stain lies in the intricate interplay between its cationic (Azure B) and anionic (Eosin Y) components with the macromolecular constituents of the cell. The staining process is not a simple electrostatic interaction but a dynamic, multi-step phenomenon:

-

Initial Electrostatic Binding: Upon application, the positively charged Azure B cations bind to the negatively charged phosphate groups of the DNA in the cell nucleus and the RNA in the cytoplasm, imparting a blue color.[1] Concurrently, the negatively charged Eosin Y anions bind to positively charged proteins, such as hemoglobin in red blood cells and the granules of eosinophils, staining them red or pink.[1]

-

The Romanowsky Effect - Formation of the Purple Complex: The hallmark of a successful Romanowsky stain is the development of a distinct purple hue in the chromatin of leucocyte nuclei and in certain cytoplasmic granules. This "Romanowsky effect" is the result of the formation of a molecular complex between Azure B and Eosin Y.[5] This complex formation is facilitated within the microenvironment of the DNA, where the initial binding of Azure B acts as a template.

-

Differential Staining: The differential staining observed in various cellular components is a consequence of the varying affinities and accessibility of these structures to the dyes and the subsequent formation of the Azure B-Eosin Y complex. Factors such as chromatin condensation, protein composition, and pH significantly influence the final color balance.

Advantages of this compound

The choice of this compound as the preferred salt for standardized staining solutions is deliberate and scientifically grounded. While other salts like Azure B chloride are available, the tetrafluoroborate salt offers distinct advantages:

-

High Purity and Crystallinity: this compound can be prepared with exceptional purity, free from the contaminating dyes that plague many commercial Azure B chloride preparations. This purity is paramount for achieving consistent and predictable staining.

-

Enhanced Stability in Solution: The tetrafluoroborate anion (BF4-) is a non-coordinating anion, which contributes to the greater stability of the Azure B cation in methanolic stock solutions. This reduces the rate of dye degradation and precipitation, leading to a longer shelf life and more reliable performance of the staining solution.

Protocols for Standardized Romanowsky Staining

The following protocols are based on the principles of the International Council for Standardization in Haematology (ICSH) reference method, which emphasizes the use of purified Azure B and Eosin Y for consistent results.[6][7]

Reagent Preparation

| Reagent | Component | Quantity | Instructions |

| Stock Azure B Solution (0.1% w/v) | This compound | 100 mg | Dissolve in 100 mL of anhydrous, acetone-free methanol. Store in a tightly capped brown bottle at room temperature. |

| Stock Eosin Y Solution (0.1% w/v) | Eosin Y (water-soluble) | 100 mg | Dissolve in 100 mL of anhydrous, acetone-free methanol. Store in a tightly capped brown bottle at room temperature. |

| Phosphate Buffer (pH 6.8) | Potassium dihydrogen phosphate (KH2PO4) | 6.63 g | Dissolve in 1 L of deionized water. |

| Disodium hydrogen phosphate (Na2HPO4) | 3.2 g | Dissolve in 1 L of deionized water. Mix the two solutions and adjust the pH to 6.8 using a pH meter. | |

| Working Staining Solution | Stock Azure B Solution | 10 mL | Mix immediately before use. The working solution is stable for approximately 3 hours.[8] |

| Stock Eosin Y Solution | 5 mL | ||

| Phosphate Buffer (pH 6.8) | 85 mL |

Staining Procedure for Blood Smears

-

Fixation:

-

Place the air-dried blood smear in a staining jar containing anhydrous, acetone-free methanol for a minimum of 5 minutes.[1]

-

-

Staining:

-

Transfer the fixed slide to a staining jar containing the freshly prepared working staining solution.

-

Incubate for 10-15 minutes at room temperature.

-

-

Rinsing and Differentiation:

-

Briefly rinse the slide in the phosphate buffer (pH 6.8) for 3-5 seconds to remove excess stain.

-

Further differentiate the slide by agitating it in a fresh jar of phosphate buffer for 1-2 minutes. This step is critical for achieving the correct color balance.

-

-

Washing and Drying:

-

Rinse the slide with deionized water.

-

Wipe the back of the slide to remove any stain deposits.

-

Allow the slide to air dry in a vertical position.

-

-

Mounting:

-

Once completely dry, the slide can be examined directly or mounted with a coverslip using a synthetic mounting medium.

-

Staining Procedure for Bone Marrow Aspirates

The procedure for bone marrow aspirates is similar to that for blood smears, with minor modifications:

-

Fixation: A slightly longer fixation time of 10-15 minutes in methanol is recommended.

-

Staining: The staining time may need to be extended to 20-30 minutes to ensure adequate penetration of the dyes into the cellular elements of the bone marrow particles.[5]

-

Differentiation: Careful microscopic monitoring during the differentiation step is crucial to avoid over-staining of the dense cell clusters.

Visualizing the Workflow and Mechanism

To better illustrate the experimental process and the underlying molecular interactions, the following diagrams are provided.

Caption: Experimental workflow for Romanowsky staining.

Caption: Molecular mechanism of Romanowsky staining.

Troubleshooting Guide

Even with a standardized protocol, variations in sample preparation, reagent quality, and laboratory conditions can lead to suboptimal staining. The following table provides guidance on common issues and their solutions.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Overall staining is too pale | 1. Staining time is too short.2. Working staining solution is old or depleted.3. Excessive rinsing or differentiation. | 1. Increase the staining time in increments of 2-3 minutes.2. Prepare a fresh working staining solution.3. Reduce the time in the phosphate buffer rinse. |

| Nuclei are blue instead of purple | 1. pH of the buffer is too acidic.2. Inadequate staining time for complex formation.[5]3. Methanol in the working solution is too concentrated. | 1. Check and adjust the pH of the phosphate buffer to 6.8.2. Increase the staining time.3. Ensure the correct dilution of the stock solutions in the buffer. |

| Red blood cells are too red or orange | 1. pH of the buffer is too acidic.2. Excessive Eosin Y concentration in the working solution. | 1. Check and adjust the pH of the phosphate buffer to 6.8.2. Verify the correct ratio of Azure B to Eosin Y stock solutions. |

| Stain precipitate on the slide | 1. Working solution was not freshly prepared.2. Failure to rinse the slide adequately. | 1. Always use a freshly prepared working staining solution.2. Ensure a thorough but brief rinse in the phosphate buffer. |

| Cytoplasm of neutrophils is too dark or basophilic | 1. Staining time is too long.2. pH of the buffer is too alkaline. | 1. Reduce the staining time.2. Check and adjust the pH of the phosphate buffer to 6.8. |

Conclusion: The Path to Reproducible Hematological Staining

The transition from traditional, variable Romanowsky stains to a standardized procedure based on purified this compound represents a significant advancement in the field of hematology. By understanding the underlying chemical principles and adhering to a well-defined protocol, researchers and clinicians can achieve a level of consistency and reproducibility that was previously unattainable. This not only enhances the accuracy of routine diagnostic work but also provides a more reliable platform for research and the development of new therapeutic agents. The methodologies and insights provided in this application note are intended to empower laboratory professionals to master the art and science of Romanowsky staining, ultimately leading to improved patient care and more robust scientific outcomes.

References

- Bentley, S. A., Marshall, P. N., & Trobaugh, F. E., Jr. (1980). Standardization of the Romanowsky staining procedure: an overview.

-

Microbe Notes. (2022, June 23). Romanowsky Stains- Principle, Types, Applications. Retrieved from [Link]

- Horobin, R. W., & Walter, K. J. (1987). Understanding Romanowsky staining. I: The Romanowsky-Giemsa effect in blood smears. Histochemistry, 86(3), 331–336.

- Nelis, H. J., & De Leenheer, A. P. (1986). Quality control of azure B preparations by liquid chromatography and standardization with this compound. Clinica chimica acta; international journal of clinical chemistry, 156(3), 247–257.

-

Scribd. (n.d.). Understanding Romanowsky Staining. Retrieved from [Link]

- Bins, M., Huiges, W., & Halie, M. R. (1985). Stability of azure B-eosin Y staining solutions.

-

DPG Polytechnic. (n.d.). Romanswoky Stain. Retrieved from [Link]

- Lapen, D. (1982).

- International Council for Standardization in Haematology. (1984). ICSH reference method for staining of blood and bone marrow films by azure B and eosin Y (Romanowsky stain).

-

ResearchGate. (2025, August 6). A standardized differential stain for hematology. Retrieved from [Link]

- Lee, E. J., & Bain, B. J. (2008). ICSH guidelines for the standardization of bone marrow specimens and reports.

-

StainsFile. (n.d.). Romanowsky – Giemsa General Oversight Stain. Retrieved from [Link]

-

Oncohema Key. (2016, June 12). Preparation and staining methods for blood and bone marrow films. Retrieved from [Link]

-

Slideshare. (n.d.). ROMANOWSKY STAINS-1.pptx. Retrieved from [Link]

-

International Council for Standardization in Haematology. (2015, May 15). Guidelines for the standardization of bone marrow immunohistochemistry. Retrieved from [Link]

-

Scribd. (n.d.). 4.preparation and Staining Methods For Blood and Bone Marrow Films. Retrieved from [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. dpgpolytechnic.com [dpgpolytechnic.com]

- 3. A standardized differential stain for hematology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of azure B-eosin Y staining solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ROMANOWSKY STAINS-1.pptx [slideshare.net]

- 6. ICSH reference method for staining of blood and bone marrow films by azure B and eosin Y (Romanowsky stain). International Committee for Standardization in Haematology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

Application Note: High-Purity Azure B Tetrafluoroborate for Standardized Blood Smear Analysis

Executive Summary

Standard Romanowsky staining (Giemsa, Wright’s) has historically suffered from batch-to-batch variability due to the use of crude "Polychrome Methylene Blue" mixtures. This variability leads to inconsistent metachromasia (the "Romanowsky effect") and diagnostic uncertainty.

This Application Note details the protocol for utilizing Azure B Tetrafluoroborate (CAS 79288-94-1) as a high-purity reference standard for blood smear analysis. Unlike traditional zinc chloride double salts, the tetrafluoroborate anion (

Scientific Background & Mechanism[1]

The Romanowsky Effect

The hallmark of a diagnostic blood smear is the Romanowsky Effect : the generation of a purple color in cell nuclei, which is distinct from the blue of the basic dye or the red of the acidic dye alone.[1][2] This is not a simple additive color mixing but a chemical reaction on the chromatin template.

-

Azure B (Cationic): Binds to the phosphate backbone of DNA/RNA.

-

Eosin Y (Anionic): Binds to cationic proteins (hemoglobin, eosinophilic granules).

-

The Complex: In the presence of DNA, Azure B and Eosin Y form a stable, hydrophobic 2:1 complex (Azure B

-Eosin Y). This complex exhibits an absorption shift, resulting in the vivid purple color essential for distinguishing monocytes from lymphocytes and identifying malaria parasites.

Why Tetrafluoroborate?

Standard commercial "Azure B" is often a mixture of Azure A, Azure C, and Methylene Blue. The Tetrafluoroborate salt offers specific advantages for high-precision applications:

-

Stoichiometric Purity: It allows for precise molar preparation, unlike hygroscopic chloride salts.

-

Solubility: The

anion enhances solubility in methanol-based fixatives, reducing precipitation artifacts on the slide. -

Fluorescence: Azure B is fluorogenic. The tetrafluoroborate counter-ion minimizes quenching, making this preparation suitable for dual-mode (brightfield/fluorescence) analysis of reticulocytes or parasitic DNA.

Mechanistic Pathway

Figure 1: The mechanism of the Romanowsky effect. The this compound provides the precise cationic load required to form the purple complex on the DNA scaffold.

Experimental Protocol

Reagent Preparation

Critical Note: this compound (MW: 357.18 g/mol ) is heavier than Azure B Chloride (MW: ~305.8 g/mol ). You must adjust mass to maintain molarity.

A. Stock Solutions

-

Azure B Stock (0.02 M in DMSO/Methanol):

-

Eosin Y Stock (0.003 M):

-

Weigh 0.20 g Eosin Y (Yellowish).

-

Dissolve in 100 mL Methanol.

-

-

Sörensen’s Phosphate Buffer (pH 6.8):

-

Mix KH

PO -

Why pH 6.8? This pH is the isoelectric point where the Azure B/Eosin charge balance is optimal for the Romanowsky effect.

-

B. Working Stain Solution (Prepare Fresh)

Mix the following in order:

-

3 mL Azure B Stock

-

3 mL Eosin Y Stock

-

34 mL Sörensen’s Buffer (pH 6.8)

-

Mix gently. Use within 1 hour.

Staining Workflow

This protocol follows the ICSH (International Council for Standardization in Haematology) Reference Method principles, adapted for the tetrafluoroborate salt.

| Step | Action | Duration | Critical Checkpoint |

| 1. Smear | Prepare thin blood smear on neutral glass. | N/A | Ensure a "feathered edge" for single-cell layer. |

| 2. Fixation | Immerse in pure Methanol (water-free). | 5-10 min | Prevents hemolysis. Water in methanol causes artifacts. |

| 3. Staining | Immerse slide in Working Stain Solution . | 15-20 min | Do not agitate vigorously. |

| 4. Differentiation | Rinse with Sörensen’s Buffer (pH 6.8). | 1 min | Differentiates the nucleus (purple) from cytoplasm (blue/pink).[2] |

| 5. Washing | Rinse with distilled water.[1] | 30 sec | Removes excess buffer salts. |

| 6. Drying | Air dry vertically. | 5-10 min | Do not heat. Heat damages the metachromatic complex. |

Workflow Decision Tree

Figure 2: Operational workflow and troubleshooting logic for this compound staining.

Validation & Quality Control

To ensure the protocol is self-validating, perform the following checks on every batch:

Spectral Validation

Before mixing, measure the Absorbance of the Azure B Stock (diluted 1:100 in ethanol).

-

Target

: 640–650 nm. -

Shoulder: A slight shoulder at ~600 nm (Azure A impurity) is acceptable but should be <10% of the peak height. If the peak shifts <635 nm, the Azure B has degraded into Azure A/C and will not produce the Romanowsky effect.

Biological Validation (The "Self-Check")

A correctly stained slide must exhibit specific color signatures:

| Cellular Component | Expected Color | Mechanism |

| Erythrocytes (RBC) | Salmon Pink / Orange | Eosin Y binding to Hemoglobin |

| Neutrophil Nuclei | Deep Purple | Azure B-Eosin-DNA Complex |

| Neutrophil Granules | Lilac / Violet | Interaction with neutral proteases |

| Lymphocyte Cytoplasm | Sky Blue | Azure B binding to ribosomal RNA |

| Eosinophil Granules | Bright Orange-Red | Eosin Y binding to cationic basic protein |

Troubleshooting:

-

Blue RBCs: Buffer is too alkaline or washing was insufficient.

-

Pale Nuclei: Azure B concentration too low (did you adjust for Tetrafluoroborate MW?) or pH too acidic.

References

-

International Council for Standardization in Haematology (ICSH). (1984).[5] ICSH reference method for staining of blood and bone marrow films by azure B and eosin Y (Romanowsky stain).[4][5] British Journal of Haematology, 57(4), 707-710.[5] Link

-

Nelis, H. J., & De Leenheer, A. P. (1986).[6] Quality control of azure B preparations by liquid chromatography and standardization with this compound. Clinica Chimica Acta, 156(3), 247-257.[6] Link

- Wittekind, D. (1983). On the nature of Romanowsky-Giemsa staining and its significance for cytochemistry and histochemistry: an overall view. Histochemical Journal, 15, 1029–1047.

-

Sigma-Aldrich. (n.d.). This compound Product Specification (CAS 79288-94-1).[7][8][9] Link

Sources

- 1. scribd.com [scribd.com]

- 2. microbenotes.com [microbenotes.com]

- 3. dpgpolytechnic.com [dpgpolytechnic.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. ICSH reference method for staining of blood and bone marrow films by azure B and eosin Y (Romanowsky stain). International Committee for Standardization in Haematology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quality control of azure B preparations by liquid chromatography and standardization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Dye content 95 79288-94-1 [sigmaaldrich.com]

- 8. This compound Dye content 95 79288-94-1 [sigmaaldrich.com]

- 9. This compound | CAS 79288-94-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

Application Notes: Differentiating RNA and DNA in Tissue Sections with Azure B Tetrafluoroborate

Introduction: The Critical Need for Nucleic Acid Differentiation

In the intricate landscape of cellular biology and pathology, the precise localization and quantification of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) are fundamental to understanding cellular function, proliferation, and disease states. While both are nucleic acids, their roles are distinct: DNA is the stable repository of genetic information, primarily located in the nucleus, whereas RNA is a transient molecule central to the expression of this genetic information, found in both the nucleus (e.g., nucleolus) and the cytoplasm (e.g., ribosomes). The ability to visually distinguish between these two molecules within the morphological context of a cell or tissue is therefore a powerful tool for researchers in fields ranging from oncology to developmental biology and neurobiology.

Azure B is a cationic thiazine dye that exhibits a property known as metachromasia, where the dye stains different substances in different colors.[1][2] This application note provides a comprehensive protocol for the use of Azure B tetrafluoroborate to differentially stain RNA and DNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This method yields a vibrant color contrast, staining RNA a deep purple (metachromatic shift) and DNA a blue-green (orthochromatic color), enabling a clear visual distinction.[3]

The Science Behind the Stain: Mechanism of Differential Staining

The differential staining of nucleic acids by Azure B is a fascinating interplay of electrostatics and molecular geometry. As a cationic (positively charged) dye, Azure B is electrostatically attracted to the anionic (negatively charged) phosphate backbone of both DNA and RNA.[4] However, the key to the differential staining lies in the structural differences between these two nucleic acids and the resulting interaction with the dye molecules.

-

RNA: Typically single-stranded, RNA presents a high density of exposed phosphate groups. This allows the planar Azure B molecules to bind in close proximity to each other, forming stacked aggregates or polymers. This stacking alters the electron orbitals of the dye molecules, causing a shift in their light absorption spectrum to a shorter wavelength (a hypsochromic or "metachromatic" shift), resulting in a purple-red color.[5]

-

DNA: In its native double-helix conformation, the phosphate groups of DNA are more sterically hindered. This prevents the Azure B molecules from stacking as closely as they do on RNA. Consequently, the dye binds to DNA primarily as monomers, which absorb light at their normal wavelength, producing the orthochromatic blue-green color.

The pH of the staining solution is a critical factor in this process. An acidic pH (around 4.0) is optimal as it ensures that the phosphate groups of the nucleic acids are fully ionized and available for binding, while suppressing the ionization of less acidic tissue components, thereby enhancing the specificity of the stain for nucleic acids.

Materials and Reagents

| Reagent | Supplier | Catalog No. | Notes |

| This compound | Sigma-Aldrich | 79288-94-1 | Ensure high purity, certified by the Biological Stain Commission if possible.[6] |

| Ethanol, Absolute (200 Proof) | Major laboratory supplier | - | For reagent preparation and dehydration. |

| Xylene or Xylene Substitute | Major laboratory supplier | - | For deparaffinization and clearing. |

| Sodium Acetate, Anhydrous | Major laboratory supplier | - | For buffer preparation. |

| Acetic Acid, Glacial | Major laboratory supplier | - | For buffer preparation. |

| Distilled or Deionized Water | - | - | High purity water is essential. |

| Paraffin-embedded tissue sections | - | - | Cut at 4-6 µm and mounted on charged slides. |

Reagent Preparation

-

0.1 M Acetate Buffer (pH 4.0):

-

Solution A: 0.1 M Sodium Acetate (8.2 g of anhydrous sodium acetate in 1 L of distilled water).

-

Solution B: 0.1 M Acetic Acid (5.7 mL of glacial acetic acid in 1 L of distilled water).

-

Mix approximately 7 volumes of Solution A with 43 volumes of Solution B. Verify the pH with a calibrated pH meter and adjust as necessary.

-

-

Azure B Staining Solution (0.25 mg/mL):

-

Weigh 25 mg of this compound powder.

-

Dissolve in 100 mL of 0.1 M Acetate Buffer (pH 4.0).

-

Stir with a magnetic stirrer for at least 30 minutes to ensure the dye is fully dissolved. Due to the lower aqueous solubility of the tetrafluoroborate salt compared to the chloride salt, gentle warming (to no more than 40°C) may be required.

-

Filter the solution through Whatman No. 1 filter paper before use. This solution is stable for several weeks when stored in a dark bottle at 4°C.

-

Experimental Protocol

This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.

I. Deparaffinization and Rehydration

-

Place slides in a slide holder.

-

Immerse in Xylene (or substitute): 2 changes of 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes of 3 minutes each.

-

Immerse in 95% Ethanol: 1 change of 3 minutes.

-

Immerse in 70% Ethanol: 1 change of 3 minutes.

-

Rinse gently in running tap water for 5 minutes.

-

Rinse in distilled water: 2 changes of 2 minutes each.

II. Staining Procedure

-

Immerse slides in the pre-warmed (room temperature) Azure B Staining Solution for 1-2 hours in a Coplin jar. The optimal staining time may vary depending on the tissue type and fixation, and should be determined empirically.

-

Rinse the slides briefly in two changes of distilled water to remove excess stain.

III. Differentiation and Dehydration

-

Immerse the slides in 70% Ethanol for a quick dip (1-2 seconds) to begin differentiation. This step removes unbound and loosely bound dye.

-

Continue differentiation in 95% Ethanol for 1-2 minutes, or until RNA-rich areas (like the nucleolus and cytoplasm of active cells) are a clear purple and DNA-rich nuclei are blue-green upon microscopic inspection. This is the most critical step and requires careful monitoring.

-